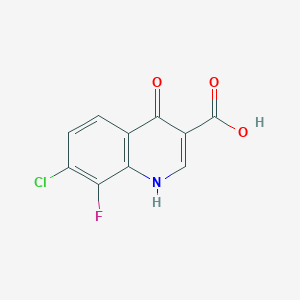

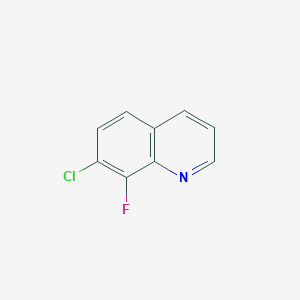

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Overview

Description

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a white or off-white crystalline compound with a unique molecular structure . It’s insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in the literature . Various synthesis protocols have been used, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of this compound is C10H6ClFNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and depend on the specific synthesis protocols used .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.600, a melting point of 250°C (dec.) (lit.), and a predicted boiling point of 416.5±45.0 °C . Its refractive index is 1.648 .Scientific Research Applications

Antioxidant and Prooxidant Effects

One study explored the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including those synthesized from 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, on free-radical-initiated hemolysis of erythrocytes. The findings indicated that the distributive status of these compounds in the reaction system plays a significant role in determining their effect. Specifically, derivatives like 7-chloro-4-hydroxyquinoline (CQ) and 7-fluoro-4-hydroxyquinoline (FQ), which can be synthesized through decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) and 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA), exhibited prooxidative or antioxidative roles based on their packaging in dipalmitoyl phosphatidylcholine (DPPC) vesicle. This study highlights the potential of these compounds in oxidative stress-related applications (Liu, Han, Lin, & Luo, 2002).

Antibacterial Activity

Several studies have focused on the synthesis and antibacterial potency of derivatives synthesized from this compound. These derivatives demonstrated effective antibacterial activities against various bacterial strains, including E. coli and S. aureus. The structural modifications of these compounds have shown to significantly influence their antibacterial effectiveness, indicating their potential use in developing new antibacterial agents (Al-Hiari et al., 2007).

Antitumor Activity

Research into heterocyclic compounds fused onto 4-oxoquinoline-3-carboxylic acid derivatives, including those derived from this compound, has shown promising antitumor activities. These studies suggest the potential application of these compounds in cancer treatment, highlighting their cytotoxicity against various human tumor cell lines and suggesting a future direction for the development of new antitumor drugs (El-Abadelah et al., 2007).

Mechanism of Action

While the specific mechanism of action for 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is not mentioned in the sources, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

When handling 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, appropriate protective equipment such as laboratory gloves, protective eyewear, and protective clothing should be worn . It should be avoided contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help . It should be handled in a well-ventilated area .

Future Directions

Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFIBYCYSWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)

![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)

![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)

![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)

![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)